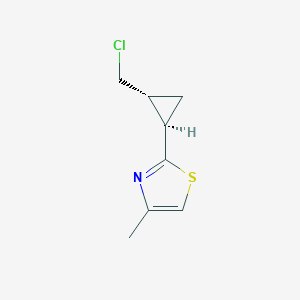

2-((1R,2R)-2-(Chloromethyl)cyclopropyl)-4-methylthiazole

Description

2-((1R,2R)-2-(Chloromethyl)cyclopropyl)-4-methylthiazole is a thiazole derivative featuring a cyclopropane ring substituted with a chloromethyl group at the 2-position of the thiazole core. The stereochemistry (1R,2R) of the cyclopropane introduces conformational rigidity, which may influence its biological interactions and physicochemical properties.

Properties

Molecular Formula |

C8H10ClNS |

|---|---|

Molecular Weight |

187.69 g/mol |

IUPAC Name |

2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C8H10ClNS/c1-5-4-11-8(10-5)7-2-6(7)3-9/h4,6-7H,2-3H2,1H3/t6-,7+/m0/s1 |

InChI Key |

KTMJZKGSDJOGNG-NKWVEPMBSA-N |

Isomeric SMILES |

CC1=CSC(=N1)[C@@H]2C[C@H]2CCl |

Canonical SMILES |

CC1=CSC(=N1)C2CC2CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,2R)-2-(Chloromethyl)cyclopropyl)-4-methylthiazole typically involves the following steps:

Formation of the Cyclopropyl Group: This can be achieved through the reaction of an alkene with a carbene precursor.

Introduction of the Chloromethyl Group: This step often involves the chlorination of a methyl group using reagents like thionyl chloride or phosphorus trichloride.

Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a α-haloketone with a thioamide.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Methyl-substituted cyclopropyl thiazole.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways involving thiazole derivatives.

Medicine: Potential use in drug discovery due to its unique structure.

Industry: As an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1R,2R)-2-(Chloromethyl)cyclopropyl)-4-methylthiazole would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique attributes are best contextualized against similar thiazole and cyclopropane-containing derivatives:

Key Structural Comparisons

Insights :

- Stereochemistry : The (1R,2R) configuration aligns with bioactive cyclopropane derivatives like tasimelteon, suggesting possible receptor-binding advantages .

- Trifluoromethyl vs. Chloromethyl : Trifluoromethyl groups (e.g., in –5) increase lipophilicity and metabolic stability, whereas chloromethyl may enhance reactivity or toxicity .

Physicochemical Properties

Key Observations :

- The chloromethyl group increases polarity slightly compared to isopropyl but less than trifluoromethyl.

- Stereochemistry may influence crystalline packing and melting points.

Biological Activity

2-((1R,2R)-2-(Chloromethyl)cyclopropyl)-4-methylthiazole, a thiazole derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique cyclopropyl and chloromethyl substituents, which may influence its pharmacological properties. Understanding the biological activity of this compound involves exploring its synthesis, mechanisms of action, and therapeutic potential.

The chemical formula of this compound is , with a molecular weight of approximately 187.69 g/mol. It is classified under the thiazole family, known for various biological activities including antimicrobial and anticancer properties .

| Property | Value |

|---|---|

| Chemical Formula | C8H10ClNS |

| Molecular Weight | 187.69 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiazoles have been shown to possess significant antimicrobial properties against various pathogens.

- Anticancer Activity : Some thiazole derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : Certain thiazoles act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction, leading to altered cellular functions.

- Receptor Modulation : It could interact with specific receptors in the body, modulating their activity and influencing physiological responses.

- Oxidative Stress Reduction : Some studies suggest that thiazole compounds can reduce oxidative stress in cells, providing a protective effect against cellular damage.

Case Studies and Research Findings

Recent studies have explored the biological effects of thiazole derivatives similar to this compound:

- Study on Antimicrobial Activity : A study evaluated various thiazoles for their antimicrobial properties against bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .

- Cytotoxicity Assays : In vitro assays using cancer cell lines revealed that some thiazole derivatives induced apoptosis at concentrations as low as 5 µM, suggesting potential as anticancer agents .

- Acetylcholinesterase Inhibition : Molecular docking studies indicated that thiazole derivatives could effectively bind to the active site of AChE, with some compounds achieving IC50 values comparable to established inhibitors like donepezil .

Q & A

Q. Does the thiazole ring affect stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.